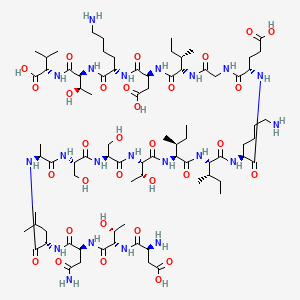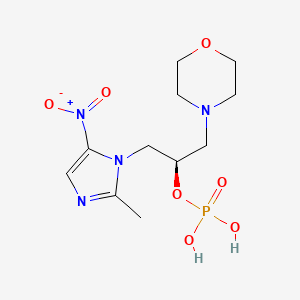
Gly-pro-hydroxy-pro acetate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gly-pro-hydroxy-pro acetate salt is a compound with the molecular formula C14H23N3O7 and a molecular weight of 345.35 g/mol It is a derivative of the tripeptide Gly-Pro-Hyp, which is commonly found in collagen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gly-pro-hydroxy-pro acetate salt typically involves the coupling of glycine, proline, and hydroxyproline residues. The reaction is carried out under controlled conditions to ensure the correct formation of peptide bonds. The process often involves the use of protecting groups to prevent unwanted side reactions and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired purity and yield of the final product. Industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the compound.
化学反応の分析
Types of Reactions
Gly-pro-hydroxy-pro acetate salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce dehydroxylated or deacetylated products .
科学的研究の応用
Gly-pro-hydroxy-pro acetate salt has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: This compound is used in studies related to collagen structure and function.
Medicine: this compound is investigated for its potential therapeutic applications, including wound healing, anti-inflammatory effects, and tissue regeneration.
Industry: It is used in the production of collagen-based products, such as cosmetics, dietary supplements, and biomedical materials.
作用機序
The mechanism of action of Gly-pro-hydroxy-pro acetate salt involves its interaction with specific molecular targets and pathways. In biological systems, it is known to interact with collagen receptors and enzymes involved in collagen synthesis and degradation. The compound can modulate the activity of these enzymes, leading to enhanced collagen production and improved tissue repair .
類似化合物との比較
Similar Compounds
Gly-Pro-Hyp: The parent tripeptide from which Gly-pro-hydroxy-pro acetate salt is derived. It shares similar structural and functional properties.
Pro-Hyp-Gly: Another tripeptide with similar applications in collagen research and biomedical studies.
Hyp-Gly-Pro: A tripeptide with hydroxylated proline, used in studies related to collagen stability and function.
Uniqueness
This compound is unique due to its specific combination of glycine, proline, and hydroxyproline residues, which confer distinct structural and functional properties. Its acetate salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
特性
IUPAC Name |
acetic acid;(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5.C2H4O2/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20;1-2(3)4/h7-9,16H,1-6,13H2,(H,19,20);1H3,(H,3,4)/t7?,8-,9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDGXPQAQHTCOM-AYVRSBHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N2CC(C[C@H]2C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
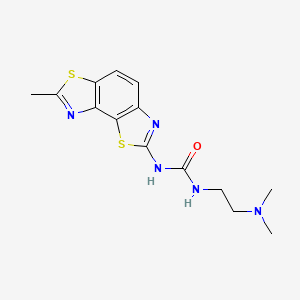
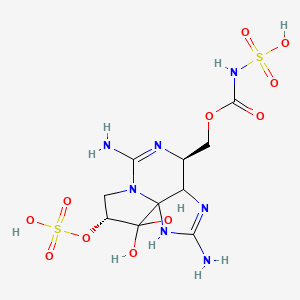
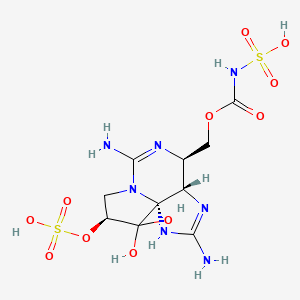
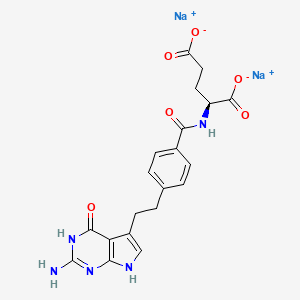
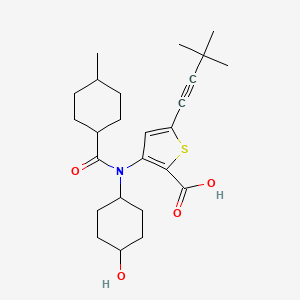



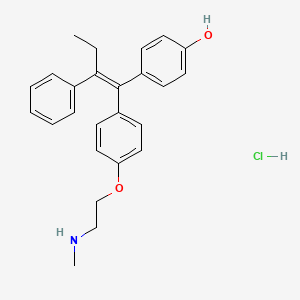
![3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride](/img/structure/B1139295.png)
